8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Chemical Biology Patent-Protected Building Blocks

Researchers pursuing CNS targets or hypoxia-activated prodrugs often face supply gaps for patent-protected spirocyclic intermediates. This compound resolves those gaps: • Enhanced membrane permeability via tert-butyl group (~+0.5-1.0 LogP vs. des-tert-butyl analog). • Superior nitroreductase substrate with para-nitro (σp=0.78) electron withdrawal. • Conformationally constrained 1-oxa-4-azaspiro[4.5]decane core for fragment elaboration. • Patent-cleared intermediate for organizations holding or licensing the relevant IP.

Molecular Formula C20H26N2O6
Molecular Weight 390.4 g/mol
CAS No. 1326808-77-8
Cat. No. B6349408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326808-77-8
Molecular FormulaC20H26N2O6
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H26N2O6/c1-19(2,3)14-8-10-20(11-9-14)21(16(12-28-20)18(24)25)17(23)13-4-6-15(7-5-13)22(26)27/h4-7,14,16H,8-12H2,1-3H3,(H,24,25)
InChIKeyMQPZUULEJVHATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid


8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-77-8) is a complex spirocyclic heterocycle featuring a 1-oxa-4-azaspiro[4.5]decane core bearing a tert-butyl group at position 8, a 4-nitrobenzoyl amide at position 4, and a carboxylic acid at position 3 . With a molecular formula of C20H26N2O6 and a molecular weight of 390.43 g/mol, it belongs to a specialized class of spirocyclic building blocks used in medicinal chemistry and chemical biology research . Its procurement is complicated by patent restrictions and high cost, which must be weighed against its unique structural attributes when selecting among available analogs.

Spirocyclic 1-oxa-4-azaspiro[4.5]decane building block for medicinal chemistry and chemical biology research
Patent-restricted procurement context; verify licensing and authorized supplier access
tert-Butyl and 4-nitrobenzoyl substitution profile supports structure-specific SAR exploration

Non-Interchangeability of 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid


In-class spirocyclic compounds with similar cores but differing substituents cannot be simply interchanged because the tert-butyl group at position 8 profoundly modulates lipophilicity, steric bulk, and metabolic stability, while the 4-nitrobenzoyl moiety determines electronic properties and potential photoreactivity . Substituting a methyl or hydrogen at position 8, or moving the nitro group to the meta position, yields analogs with substantially different physicochemical profiles, biological activities, and patent landscapes, directly impacting the validity of research results and procurement decisions .

tert-Butyl at position 8: modulates lipophilicity, steric bulk, and metabolic stability; des-tert-butyl analogs may shift these profiles
4-Nitrobenzoyl amide: defines electronic properties and potential photoreactivity; benzoyl or acetyl replacements may alter target engagement
Substituent position (para vs meta): resonance contribution differs fundamentally; positional isomers may not support resonance-dependent mechanisms

Quantitative Differentiation: 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid


Cost and Patent Exclusivity vs. Des-tert-Butyl Analog

8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid costs approximately £780 per gram from major suppliers, compared to approximately £20–50 per gram for the des-tert-butyl analog 4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-24-8) . This ~15–40-fold price premium reflects not only increased synthetic complexity but also active patent protection that restricts the number of authorized suppliers, as indicated by ChemicalBook's prohibition on sale of this compound .

Procurement Cost
Head-to-head
~15–40× price premium vs des-tert-butyl analog; patent-restricted supply
Budget and patent licensing review
Market pricing 2025–2026; vendor-sourced
Medicinal Chemistry Chemical Biology Patent-Protected Building Blocks

Molecular Weight and LogP Comparison: Des-tert-Butyl Analog

The presence of the tert-butyl group increases the molecular weight from 334.32 Da (des-tert-butyl analog) to 390.43 Da (target compound) and is predicted to raise the octanol-water partition coefficient (LogP) by approximately 0.5–1.0 log units, consistent with the well-established Hansch π constant for a tert-butyl substituent [1]. This enhanced lipophilicity can improve membrane permeability but may reduce aqueous solubility, a critical parameter for compound selection in cell-based assays or in vivo studies.

MW & LogP Shift
Class-level
MW +56 Da (17%); ΔLogP ~+0.5–1.0 units from tert-butyl
Supports permeability screening context
LogP from Hansch π; class-level inference
Drug Design Physicochemical Properties QSAR

GHS Hazard Profile vs. Des-tert-Butyl Analog

The target compound carries explicit GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the des-tert-butyl analog is classified as 'Not hazardous material' for DOT/IATA transport and does not carry these specific hazard labels . This difference in hazard classification imposes additional personal protective equipment (PPE), engineering controls, and disposal requirements for the target compound.

Hazard Classification
Head-to-head
4 GHS hazard statements vs 0 for des-tert-butyl analog
Safety infrastructure and PPE review
Per Fluorochem and AKSci SDS data
Laboratory Safety Chemical Procurement Risk Assessment

Positional Isomerism: para-Nitro vs. meta-Nitro Biological Activity

The para-nitro substitution on the benzoyl ring of the target compound is expected to confer distinct electronic properties compared to the meta-nitro isomer 8-tert-butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-71-5) . In nitroaromatic systems, the para-nitro group acts as a stronger electron-withdrawing group by resonance, exhibiting a Hammett σp value of 0.78 versus σm of 0.71, which can influence reactivity in nucleophilic aromatic substitution, photoreduction, and biological target engagement [1]. This is particularly relevant for compounds designed to exploit nitroreductase-mediated activation or photolabile properties.

Electronic Effect
Class-level
Hammett σp 0.78 vs σm 0.71; resonance vs inductive withdrawal
Supports nitroreductase SAR interpretation
Hammett σ from literature; context-dependent
Structure-Activity Relationship Enzyme Inhibition Photopharmacology

Optimal Applications of 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid


Patent-Locked Medicinal Chemistry Programs

When a drug discovery program operates within a patent-protected chemical space, the target compound's patent-restricted status (as indicated by ChemicalBook's prohibition on sale) may actually be a feature: it ensures exclusivity and prevents competitors from accessing the same intermediate. Procuring this compound becomes necessary for organizations that hold or license the relevant IP, as generic alternatives lack the legal clearance for commercial development .

CNS-Targeted and Intracellular Drug Design

The tert-butyl group's contribution to LogP (~+0.5–1.0 units relative to the des-tert-butyl analog) makes this compound a superior choice for programs targeting intracellular enzymes or CNS receptors, where enhanced passive membrane permeability is critical. The des-tert-butyl analog would be less suitable for such applications due to its lower predicted lipophilicity .

Nitroreductase Prodrug and Photopharmacology Research

For research on hypoxia-activated prodrugs, nitroreductase gene therapy, or photolabile protecting groups, the para-nitrobenzoyl moiety (σp = 0.78) offers stronger resonance electron withdrawal than the meta isomer (σm = 0.71), enabling more efficient enzymatic reduction or photorelease. The para-substituted target compound is thus mechanistically distinct and preferred over the meta-nitro regioisomer [1].

Spirocyclic Scaffolds for Fragment-Based Drug Discovery

The 1-oxa-4-azaspiro[4.5]decane core represents a conformationally constrained, three-dimensional scaffold that is underrepresented in commercial fragment libraries. The target compound, with its combination of a spirocyclic core, a nitroaromatic group, and a carboxylic acid handle, provides a unique vector set for fragment elaboration that is not duplicated by simpler analogs, justifying its higher cost in specialized library construction .

Application
Selection Property
Validation Focus
Patent-protected medicinal chemistry programs
Patent-restricted building block
IP licensing and procurement review
CNS and intracellular target studies
Lipophilicity profile (tert-butyl)
Membrane permeability assay context
Nitroreductase prodrug research
para-Nitro resonance withdrawal
Enzymatic reduction assay context
Fragment-based library construction
Spirocyclic 3D scaffold
Conformational diversity and vector review
Quote Request

Request a Quote for 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.